molecular formula C16H12N4OS B15284650 2-[(1H-Benzimidazol-2-ylmethyl)thio]quinazolin-4(1H)-one

2-[(1H-Benzimidazol-2-ylmethyl)thio]quinazolin-4(1H)-one

Cat. No.: B15284650
M. Wt: 308.4 g/mol
InChI Key: CRUWVDWLJKRFGM-UHFFFAOYSA-N
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Description

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4(1H)-quinazolinone is a heterocyclic compound that combines the structural features of benzimidazole and quinazolinone. These two moieties are known for their significant biological activities and are widely studied in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4(1H)-quinazolinone typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4(1H)-quinazolinone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzimidazole and quinazolinone rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole or quinazolinone derivatives.

Scientific Research Applications

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4(1H)-quinazolinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity . The quinazolinone ring can interact with various receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4(1H)-quinazolinone is unique due to its combined structural features of benzimidazole and quinazolinone, which allow it to interact with a wider range of biological targets compared to compounds containing only one of these moieties. This dual functionality enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3H-quinazolin-4-one

InChI

InChI=1S/C16H12N4OS/c21-15-10-5-1-2-6-11(10)19-16(20-15)22-9-14-17-12-7-3-4-8-13(12)18-14/h1-8H,9H2,(H,17,18)(H,19,20,21)

InChI Key

CRUWVDWLJKRFGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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